molecular formula C11H11N3 B12962654 3-Isopropyl-1H-indazole-5-carbonitrile

3-Isopropyl-1H-indazole-5-carbonitrile

Cat. No.: B12962654
M. Wt: 185.22 g/mol
InChI Key: MKGXCTFIQWCCFL-UHFFFAOYSA-N
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Description

3-Isopropyl-1H-indazole-5-carbonitrile: is a heterocyclic organic compound featuring an indazole core substituted with an isopropyl group at the 3-position and a cyano group at the 5-position. Indazole derivatives are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-1H-indazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-cyanoaniline with isopropyl bromide in the presence of a base such as potassium carbonate, followed by cyclization using a dehydrating agent like phosphorus oxychloride.

  • Step 1: Alkylation

      Reactants: 2-cyanoaniline, isopropyl bromide

      Conditions: Potassium carbonate, acetone, reflux

      Product: 3-Isopropyl-2-cyanoaniline

  • Step 2: Cyclization

      Reactants: 3-Isopropyl-2-cyanoaniline, phosphorus oxychloride

      Conditions: Reflux

      Product: this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the isopropyl group, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

    Substitution: Electrophilic substitution reactions can occur on the indazole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst

    Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid

Major Products

    Oxidation: 3-Isopropyl-1H-indazole-5-carboxylic acid

    Reduction: 3-Isopropyl-1H-indazole-5-amine

    Substitution: 3-Isopropyl-1H-indazole-5-bromo or 5-chloro derivatives

Scientific Research Applications

Chemistry

In chemistry, 3-Isopropyl-1H-indazole-5-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. Indazole derivatives have shown promise in targeting specific enzymes and receptors, making them candidates for therapeutic agents.

Medicine

In medicine, this compound and its derivatives are explored for their anti-inflammatory, anticancer, and antimicrobial properties. Research is ongoing to determine their efficacy and safety in clinical applications.

Industry

Industrially, this compound can be used in the production of dyes, pigments, and agrochemicals. Its stability and reactivity make it suitable for various applications in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-Isopropyl-1H-indazole-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form hydrogen bonds or electrostatic interactions, while the indazole ring can engage in π-π stacking with aromatic residues in proteins. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1H-indazole-5-carbonitrile
  • 3-Ethyl-1H-indazole-5-carbonitrile
  • 3-Propyl-1H-indazole-5-carbonitrile

Uniqueness

Compared to its analogs, 3-Isopropyl-1H-indazole-5-carbonitrile offers a unique combination of steric and electronic properties due to the isopropyl group. This can influence its reactivity and interaction with biological targets, potentially leading to distinct pharmacological profiles.

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable tool in synthetic chemistry, while its biological activities open avenues for therapeutic applications. Ongoing research continues to uncover new uses and mechanisms of action for this intriguing compound.

Properties

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

3-propan-2-yl-2H-indazole-5-carbonitrile

InChI

InChI=1S/C11H11N3/c1-7(2)11-9-5-8(6-12)3-4-10(9)13-14-11/h3-5,7H,1-2H3,(H,13,14)

InChI Key

MKGXCTFIQWCCFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2C=C(C=CC2=NN1)C#N

Origin of Product

United States

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